molecular formula C11H9BrN2 B2936668 2-Bromo-6-phenylpyridin-3-amine CAS No. 898568-39-3

2-Bromo-6-phenylpyridin-3-amine

Cat. No.: B2936668
CAS No.: 898568-39-3
M. Wt: 249.111
InChI Key: YNUZWTKCIKWJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-phenylpyridin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom and a phenyl group attached to a pyridine ring. The molecular formula of this compound is C11H9BrN2, and it has a molecular weight of 249.11 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenylpyridin-3-amine typically involves palladium-catalyzed Suzuki cross-coupling reactions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like ethanol or water. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as K2CO3 or NaOH, used to facilitate substitution reactions.

    Solvents: Ethanol, water, or other polar solvents are commonly used.

Major Products Formed

    Aryl-Substituted Pyridines: Formed through Suzuki-Miyaura cross-coupling reactions.

    Functionalized Pyridines: Formed through substitution reactions with various nucleophiles.

Properties

IUPAC Name

2-bromo-6-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUZWTKCIKWJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1B (85 mg, 0.5 mmol) in DMF (1 mL) at RT was added N-bromosuccinimide (89 mg, 0.5 mmol). The reaction was stirred at RT for 16 h. After this time, no starting material was detected by LC-MS. The reaction was diluted with water (10 mL) and extracted with EtOAc (3×10 mL). The combined organic layers were washed with saturated NaCl, dried over Na2SO4, filtered, and evaporated under reduced pressure. The residue was purified by silica gel (10 g) column chromatography, eluting with a gradient of EtOAc (0-60%) in hexane to give the title compound as a light brown foam (100 mg, 80%). LC/MS (method A): retention time=2.96 min, (M+H)+=249. 1H NMR (CDCl3, 400 MHz): δ 7.80-7.91(m, 2H), 7.50 (d, J=8.2 Hz, 1H), 7.38-7.44 (m, 2H), 7.31-7.35 (m, 1H), 7.05 (d, J=8.2 Hz, 1H), 4.15 (s, 2H).
Name
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.